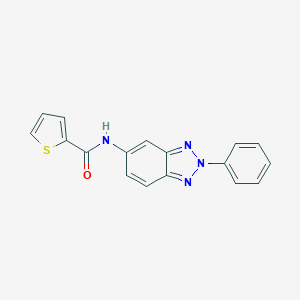
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, also known as BPT, is a chemical compound that belongs to the class of benzotriazole derivatives. BPT has been synthesized and extensively studied for its potential applications in scientific research.
作用机制
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide works by undergoing a photochemical reaction in the presence of light to produce singlet oxygen. Singlet oxygen is a highly reactive molecule that can cause cellular damage and lead to cell death. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's ability to produce singlet oxygen makes it a useful tool for detecting ROS and as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been shown to have low toxicity and is well-tolerated in biological systems. It has been used in various cell lines and animal models to detect ROS and as a photosensitizer in photodynamic therapy. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's low toxicity and high selectivity make it a promising candidate for further research and development.
实验室实验的优点和局限性
One of the main advantages of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for detecting ROS. It has been shown to be more effective than other fluorescent probes in detecting ROS in biological systems. However, N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's fluorescence can be affected by various factors such as pH, temperature, and the presence of other molecules, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the research and development of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide. One area of focus is the optimization of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide's structure to improve its selectivity and sensitivity for detecting ROS. Another area of focus is the development of new applications for N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, such as its use in detecting other reactive species or as a photosensitizer in other types of cancer therapies. Additionally, the use of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide in combination with other fluorescent probes or imaging techniques could lead to new insights into the mechanisms of various diseases.
合成方法
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-phenylbenzotriazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography techniques to obtain pure N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide.
科学研究应用
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. ROS are highly reactive molecules that can cause cellular damage, and their detection is important for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species and kill cancer cells.
属性
产品名称 |
N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide |
|---|---|
分子式 |
C17H12N4OS |
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-(2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-17(16-7-4-10-23-16)18-12-8-9-14-15(11-12)20-21(19-14)13-5-2-1-3-6-13/h1-11H,(H,18,22) |
InChI 键 |
VSDBMXVNZFLXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)


![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)




![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)